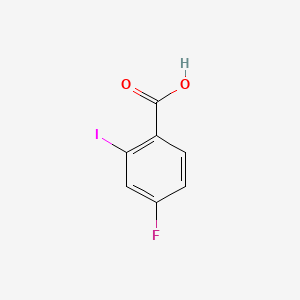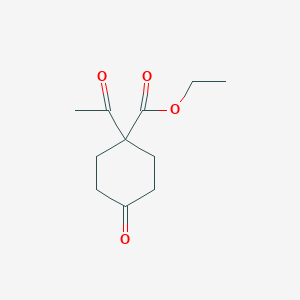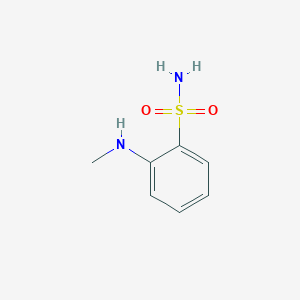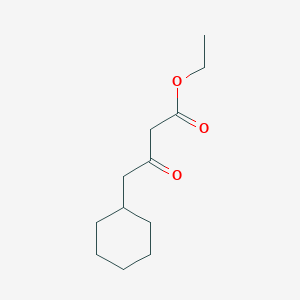
Ethyl 4-cyclohexyl-3-oxobutanoate
Descripción general
Descripción
Ethyl 4-cyclohexyl-3-oxobutanoate is an organic compound with the molecular formula C12H20O3 It is a β-keto ester, characterized by the presence of both a ketone and an ester functional group
Mecanismo De Acción
Target of Action
They are known to interact with enzymes like oxidoreductases . These enzymes play a crucial role in various biochemical reactions, including the reduction of carbonyl compounds .
Mode of Action
The latter compound is known to undergo bioreductive transformation by oxidoreductases, resulting in the production of optically active building blocks .
Biochemical Pathways
Similar compounds like ethyl 4-chloro-3-oxobutanoate are known to be involved in the biosynthesis of intracellular nad(p)h . This suggests that Ethyl 4-cyclohexyl-3-oxobutanoate might also influence similar biochemical pathways.
Pharmacokinetics
Studies on similar compounds suggest that they can be effectively transformed by whole cells of certain recombinant organisms . This suggests that this compound might also exhibit similar pharmacokinetic properties.
Result of Action
Similar compounds like ethyl 4-chloro-3-oxobutanoate are known to be transformed into optically active building blocks . This suggests that this compound might also have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biotransformation of similar compounds has been shown to be enhanced by the addition of certain substances to the reaction media . Therefore, it’s plausible that the action of this compound could also be influenced by similar environmental factors.
Análisis Bioquímico
Biochemical Properties
Ethyl 4-cyclohexyl-3-oxobutanoate is involved in several biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. This compound is known to participate in oxidation-reduction reactions, where it acts as a substrate for specific oxidoreductases. These enzymes facilitate the conversion of this compound into other metabolites, which can then enter different metabolic pathways. The interactions between this compound and these enzymes are typically characterized by high specificity and efficiency, making it a valuable tool in biochemical studies .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses. For instance, this compound has been shown to alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of the reaction. For example, this compound may inhibit the activity of enzymes involved in fatty acid synthesis, leading to a decrease in lipid production. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds and potential side effects is crucial for optimizing its use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized through oxidation-reduction reactions, leading to the formation of intermediate metabolites that participate in further biochemical processes. The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can impact its activity and function, as well as its accumulation in specific tissues .
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. This compound can be directed to specific organelles or compartments within the cell, where it exerts its biochemical effects. The localization of this compound can influence its activity and interactions with other biomolecules, thereby affecting its overall function in cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 4-cyclohexyl-3-oxobutanoate can be synthesized through a multi-step process involving the alkylation of enolate ions. The general procedure involves the following steps:
- Formation of the enolate ion from ethyl acetoacetate using a strong base such as sodium ethoxide.
- Alkylation of the enolate ion with cyclohexyl bromide to introduce the cyclohexyl group.
- Hydrolysis and decarboxylation to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters such as temperature, pressure, and solvent choice can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 4-cyclohexyl-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-cyclohexyl-3-oxobutanoic acid.
Reduction: Formation of ethyl 4-cyclohexyl-3-hydroxybutanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-cyclohexyl-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting metabolic pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Comparación Con Compuestos Similares
- Ethyl acetoacetate
- Methyl 3-oxobutanoate
- Ethyl 4-chloro-3-oxobutanoate
Propiedades
IUPAC Name |
ethyl 4-cyclohexyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-2-15-12(14)9-11(13)8-10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRIUDRGMXITRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504765 | |
| Record name | Ethyl 4-cyclohexyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64127-44-2 | |
| Record name | Ethyl 4-cyclohexyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


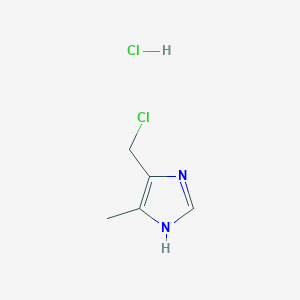

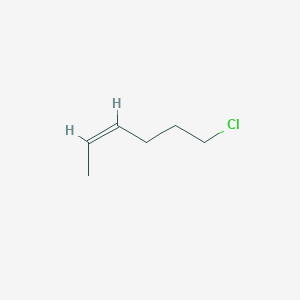


![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)
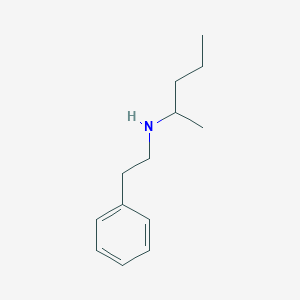


![1,3-Dibromoimidazo[1,5-a]pyridine](/img/structure/B1367101.png)
